molecular formula C15H24N6O2 B5661644 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B5661644
M. Wt: 320.39 g/mol
InChI Key: ZRSJKBZMIQCRAV-UHFFFAOYSA-N
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Description

7-Isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative with a 3-methyl group, a 7-isopentyl chain, and a piperazine moiety at position 7. This scaffold is structurally related to caffeine and other xanthine derivatives but differs in substituent patterns, which influence its pharmacological and physicochemical properties. The compound has been explored in diverse therapeutic contexts, including anti-mycobacterial and receptor modulation studies .

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-piperazin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-10(2)4-7-21-11-12(19(3)15(23)18-13(11)22)17-14(21)20-8-5-16-6-9-20/h10,16H,4-9H2,1-3H3,(H,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRSJKBZMIQCRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCNCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide with a suitable aldehyde, followed by cyclization.

    Introduction of the Isopentyl and Methyl Groups: The isopentyl and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through nucleophilic substitution reactions, where the purine core is reacted with piperazine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry

7-Isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is primarily studied for its potential therapeutic effects. Research indicates that purine derivatives can modulate various biological pathways, making them candidates for drug development in treating diseases such as cancer and neurological disorders.

Neuroscience Research

Due to its piperazine moiety, this compound may exhibit neuroactive properties. Studies have suggested that piperazine derivatives can affect neurotransmitter systems, which could lead to applications in treating psychiatric disorders or neurodegenerative diseases.

Cellular Biology

Research has shown that compounds like 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can influence cellular processes such as proliferation and apoptosis. This makes it a candidate for further investigation in cancer research where modulation of cell growth is critical.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotective agents, compounds with piperazine structures were shown to enhance neuronal survival under stress conditions. This indicates a promising direction for future research on 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione in neuropharmacology.

Mechanism of Action

The mechanism of action of 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their biological activities, emphasizing substituent-driven differences:

Compound Name / ID Substituents (Positions) Biological Activity / Target Key Findings Reference
Target Compound 3-Me, 7-isopentyl, 8-piperazin-1-yl Anti-mycobacterial, receptor modulation Synthesized via intermediate coupling; potential MurB inhibition .
3,7-Dimethyl-8-(2,3-dichlorophenylpiperazine) 3,7-Me, 8-(2,3-Cl-phenylpiperazine) 5-HT6/D2 receptor ligand Optimal spacer length (3 methylene) enhances receptor affinity .
NCT-501 (8-[[4-(Cyclopropylcarbonyl)piperazinyl]methyl]-7-isopentyl-1,3-Me) 8-(4-cyclopropanecarbonylpiperazine), 7-isopentyl Aldehyde dehydrogenase (ALDH) inhibition ≥98% purity; selective ALDH inhibition .
8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-Me-7H-purine-2,6-dione 8-(4-hydroxyethylpiperazine), 3-Me Not explicitly stated Hydroxyethyl group may improve solubility .
7-Benzyl-3-Me-8-(4-(2-methylallyl)piperazine) 7-benzyl, 8-(4-allylpiperazine) Not reported Structural analog with bulky benzyl group; synthetic intermediate .
8-(3-Chloro-6-(trifluoromethyl)pyridinyloxy)-1,3,7-Me 8-pyridinyloxy, 1,3,7-Me Analgesic (non-CNS) Loss of CNS activity vs. caffeine; retained analgesia .

Pharmacological Profiles

  • Anti-Mycobacterial Activity: The target compound and its derivatives (e.g., ) show promise against Mycobacterium tuberculosis, with six analogs (e.g., 11, 24, 27) exhibiting IC50 values <10 µM. Piperazine-linked derivatives disrupt peptidoglycan biosynthesis, a mechanism distinct from receptor-targeted analogs .
  • Receptor Affinity: Unlike 3,7-dimethyl-8-(2,3-dichlorophenylpiperazine) (), which shows high 5-HT6/D2 affinity, the target’s isopentyl group likely redirects activity toward non-CNS targets. Piperazine substituents in NCT-501 () further demonstrate target selectivity via ALDH inhibition.
  • Analgesic vs. CNS Activity: Pyridinyloxy-substituted analogs () lose caffeine-like CNS stimulation but retain analgesia, highlighting the role of position 8 modifications in dissociating therapeutic effects .

Biological Activity

The compound 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 898463-22-4 , is a synthetic derivative of purine. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. Understanding its biological mechanisms, potential therapeutic applications, and the results of relevant studies is crucial for advancing research in this area.

Molecular Structure

The molecular formula of 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is C15H24N6O2C_{15}H_{24}N_{6}O_{2}, with a molecular weight of approximately 319.409 g/mol . The structure features a purine core substituted at specific positions with an isopentyl group and a piperazinyl moiety, which may influence its biological activity and interaction with various receptors.

Key Physical Properties

PropertyValue
Molecular Weight319.409 g/mol
SolubilityModerate in organic solvents
CAS Number898463-22-4

The biological activity of 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione primarily involves its interactions with specific enzymes and receptors. It has been shown to act as a phosphodiesterase inhibitor and an adenosine receptor antagonist , which are critical pathways in cellular signaling.

  • Phosphodiesterase Inhibition : By inhibiting phosphodiesterase enzymes, this compound can increase intracellular levels of cyclic AMP (cAMP), leading to enhanced signaling pathways that influence cell proliferation and survival.
  • Adenosine Receptor Antagonism : The antagonistic action on adenosine receptors may contribute to effects such as increased alertness and reduced sedation, making it relevant in studies related to neurological disorders.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Cellular Proliferation Studies : In vitro studies have demonstrated that 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione can enhance the proliferation of certain cell lines by modulating cAMP levels.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties through its action on adenosine receptors, which may have implications for treating neurodegenerative diseases.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in various experimental models, suggesting its potential as an anti-inflammatory agent.

Study 1: Neuroprotective Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of 7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione on neuronal cell cultures exposed to oxidative stress. The findings indicated that the compound significantly reduced cell death and oxidative damage compared to controls.

Study 2: Inhibition of Tumor Growth

A separate study investigated the compound's ability to inhibit tumor growth in xenograft models. Results showed a marked reduction in tumor size when treated with the compound, attributed to its effects on cellular signaling pathways involved in proliferation and apoptosis.

Q & A

Q. Characterization Methods :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., piperazinyl protons at δ 2.5–3.5 ppm) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .
  • Mass Spectrometry : Determines molecular weight (e.g., EI-MS m/z 316 [M⁺] for related analogs) .

How can researchers optimize substitution reactions at the piperazinyl group to enhance target binding affinity?

Advanced Research Focus
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilicity of piperazine .
  • Catalyst Use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .
  • Temperature Control : Reactions at 50–80°C balance yield and selectivity .
  • Structure-Activity Relationship (SAR) Studies : Modifying the piperazine’s N-substituents (e.g., ethyl, benzyl) to alter steric/electronic effects. For example, 4-ethylpiperazine enhances serotonin receptor affinity compared to 4-methyl analogs .

What biological targets have been identified for this compound, and what methodological approaches are used to study its interactions?

Basic Research Focus
Identified targets include:

  • Enzymes : Inhibition of phosphodiesterases (PDEs) and viral polymerases (e.g., hepatitis C NS5B) via competitive binding assays .
  • Receptors : Serotonin (5-HT) and adenosine receptors studied via radioligand displacement assays .

Q. Methodologies :

  • Kinetic Assays : IC₅₀ determination using fluorogenic substrates (e.g., cAMP for PDEs) .
  • Molecular Docking : Predict binding modes using software like AutoDock Vina .

How should researchers address contradictory data regarding the compound’s efficacy in different enzymatic assays?

Advanced Research Focus
Contradictions may arise from:

  • Assay Conditions : Variations in pH, ionic strength, or cofactor availability (e.g., Mg²⁺ for kinases) .
  • Metabolic Stability : Differential cytochrome P450-mediated degradation in cell-based vs. cell-free systems .
  • Structural Isomerism : E/Z isomerism in hydrazinyl derivatives (e.g., ) leading to divergent activities.

Q. Resolution Strategies :

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) across labs.
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Crystallography : Resolve binding modes of isomers .

What in silico strategies are recommended to predict the compound’s ADMET properties before in vitro testing?

Q. Advanced Research Focus

  • ADMET Prediction Tools :
    • Chemicalize.org : Estimates logP (e.g., 2.58 for related compounds) and solubility .
    • SwissADME : Predicts blood-brain barrier permeability and CYP450 interactions .
  • Toxicity Screening :
    • ProTox-II : Identifies hepatotoxicity risks via structural alerts (e.g., purine core) .
  • DMPK Modeling :
    • Physiologically Based Pharmacokinetic (PBPK) Models : Simulate tissue distribution using molecular weight (348.4 g/mol) and plasma protein binding data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
Reactant of Route 2
Reactant of Route 2
7-isopentyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

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